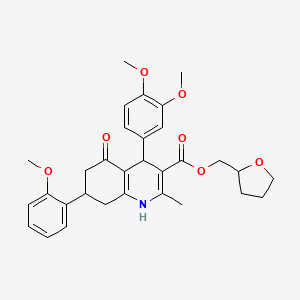![molecular formula C26H21ClFN3O4S B14946674 4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14946674.png)
4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, chlorophenyl and fluorophenethyl groups, and a benzoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID involves multiple steps, typically starting with the preparation of the thiazine ring. The synthetic route may include the following steps:
Formation of the Thiazine Ring: This step involves the reaction of a chlorophenyl isocyanate with a fluorophenethylamine to form an intermediate, which is then cyclized to produce the thiazine ring.
Introduction of the Benzoic Acid Moiety: The thiazine intermediate is then reacted with a benzoic acid derivative under specific conditions to introduce the benzoic acid moiety.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorophenethyl groups, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID can be compared with similar compounds, such as:
4-({[2-[(3-CHLOROPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID: This compound has a similar structure but with an ethyl group instead of a fluorophenethyl group.
4-({[2-[(3-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID: This compound features a methyl group instead of a fluorophenethyl group.
The uniqueness of 4-({[2-[(4-CHLOROPHENYL)IMINO]-3-(4-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H21ClFN3O4S |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)imino-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H21ClFN3O4S/c27-18-5-11-21(12-6-18)30-26-31(14-13-16-1-7-19(28)8-2-16)23(32)15-22(36-26)24(33)29-20-9-3-17(4-10-20)25(34)35/h1-12,22H,13-15H2,(H,29,33)(H,34,35) |
InChI Key |
PDFKUPQRYXMXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
![4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B14946599.png)
![(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946606.png)
![2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14946608.png)

![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, ethyl ester](/img/structure/B14946620.png)
![Ethyl 4-[({1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14946624.png)
![4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B14946625.png)

![5-(4-ethoxyphenyl)-3-(furan-2-yl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14946633.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946641.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14946649.png)
![(4Z)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14946665.png)
![3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B14946690.png)
